molecular formula C8H19NO2S B1399977 5-(Propane-1-sulfonyl)-pentylamine CAS No. 1344000-23-2

5-(Propane-1-sulfonyl)-pentylamine

Cat. No.: B1399977
CAS No.: 1344000-23-2
M. Wt: 193.31 g/mol
InChI Key: NJUSTKLPXHYFGX-UHFFFAOYSA-N
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Description

5-(Propane-1-sulfonyl)-pentylamine is an organic compound characterized by the presence of a sulfonyl group attached to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propane-1-sulfonyl)-pentylamine typically involves the reaction of propane-1-sulfonyl chloride with pentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C3H7SO2Cl+C5H11NH2C3H7SO2C5H11NH2+HCl\text{C}_3\text{H}_7\text{SO}_2\text{Cl} + \text{C}_5\text{H}_{11}\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{SO}_2\text{C}_5\text{H}_{11}\text{NH}_2 + \text{HCl} C3​H7​SO2​Cl+C5​H11​NH2​→C3​H7​SO2​C5​H11​NH2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Propane-1-sulfonyl)-pentylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

5-(Propane-1-sulfonyl)-pentylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propane-1-sulfonyl)-pentylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propane-1-sulfonyl chloride: A precursor in the synthesis of 5-(Propane-1-sulfonyl)-pentylamine.

    Pentylamine: Another precursor used in the synthesis.

    Sulfonamides: Compounds with similar sulfonyl groups but different amine structures.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and a pentylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-propylsulfonylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2S/c1-2-7-12(10,11)8-5-3-4-6-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUSTKLPXHYFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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